Stereochemical Configuration and cis-Diol Topology: (3R,4S) vs. (3S,4S) trans-Diol Isomer Comparison
The (3R,4S) configuration establishes a cis-relationship between the two hydroxyl groups on the pyrrolidine ring, in direct contrast to the trans-diol arrangement in the (3S,4S) isomer. Crystallographic analysis of the (3S,4S) isomer demonstrates a twisted envelope pyrrolidine ring conformation with trans-oriented hydroxyl groups stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds [1]. This fundamental topological difference dictates that (3R,4S) cannot substitute for (3S,4S) or (3R,4R) in applications requiring specific hydroxyl group spatial orientation.
| Evidence Dimension | Stereochemical configuration and hydroxyl group spatial orientation |
|---|---|
| Target Compound Data | (3R,4S) – cis-diol configuration; hydroxyl groups on same face of pyrrolidine ring |
| Comparator Or Baseline | (3S,4S)-1-Benzylpyrrolidine-3,4-diol (CAS 90365-74-5) – trans-diol configuration; hydroxyl groups on opposite faces |
| Quantified Difference | Qualitative topological difference – cis vs. trans diol arrangement |
| Conditions | Molecular structure comparison based on crystallographic data for (3S,4S) isomer [1] |
Why This Matters
For stereoselective synthesis applications, the cis-diol vs. trans-diol topology determines the spatial trajectory of derivatization reactions, making stereochemical identity a non-negotiable procurement criterion.
- [1] Acta Crystallographica Section E. (2010). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. 66(Pt 4): o928. DOI: 10.1107/S1600536809055391. View Source
